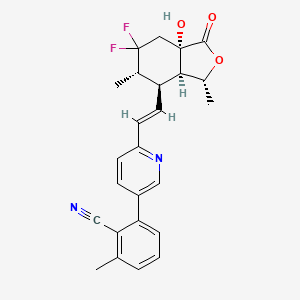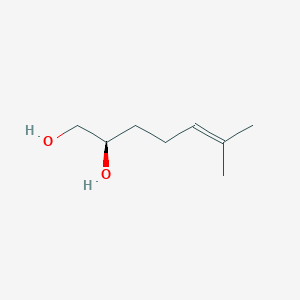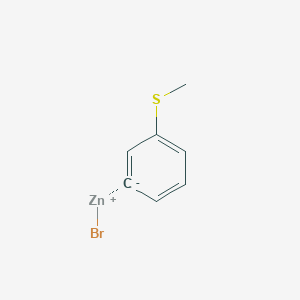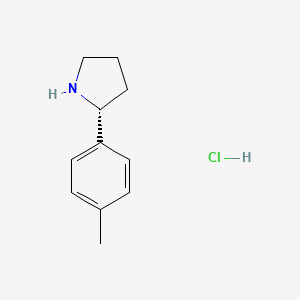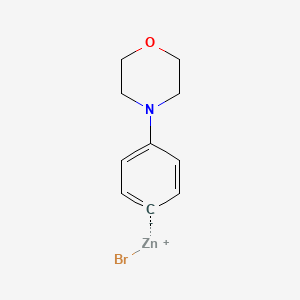
(3-(Trifluoromethylthio)phenyl)Zinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(trifluoromethylthio)phenyl)zinc bromide, 0.50 M in THF: is an organozinc reagent commonly used in organic synthesis. The compound is a solution of this compound in tetrahydrofuran (THF), a solvent that stabilizes the reagent and facilitates its use in various chemical reactions. The trifluoromethylthio group is known for its electron-withdrawing properties, making this compound valuable in the formation of carbon-carbon bonds and other synthetic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of (3-(trifluoromethylthio)phenyl)zinc bromide typically involves the reaction of a brominated precursor with zinc in the presence of THF. One common method is the reaction of 3-(trifluoromethylthio)bromobenzene with zinc powder in THF under an inert atmosphere. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yields.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a consistent and high-quality product.
Análisis De Reacciones Químicas
Types of Reactions: (3-(trifluoromethylthio)phenyl)zinc bromide undergoes various types of reactions, including:
Nucleophilic substitution: The compound can act as a nucleophile, attacking electrophilic centers in other molecules.
Cross-coupling reactions: It is commonly used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Addition reactions: The reagent can add to carbonyl compounds, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Palladium catalysts: Used in cross-coupling reactions.
Inert atmosphere: To prevent oxidation and decomposition.
Low temperatures: To maintain stability and high reactivity.
Major Products Formed: The major products formed from reactions involving this compound include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of complex molecules: The reagent is used to introduce trifluoromethylthio groups into aromatic rings, which can enhance the biological activity and stability of the resulting compounds.
Material science: It is used in the development of new materials with unique electronic and optical properties.
Biology and Medicine:
Drug discovery: The trifluoromethylthio group is known to improve the pharmacokinetic properties of drug candidates, making (3-(trifluoromethylthio)phenyl)zinc bromide a valuable tool in medicinal chemistry.
Industry:
Agrochemicals: The compound is used in the synthesis of herbicides and pesticides that contain trifluoromethylthio groups, which enhance their efficacy and environmental stability.
Mecanismo De Acción
The mechanism by which (3-(trifluoromethylthio)phenyl)zinc bromide exerts its effects involves the transfer of the trifluoromethylthio group to an electrophilic center in the target molecule. This transfer is facilitated by the zinc atom, which acts as a mediator in the reaction. The trifluoromethylthio group is highly electron-withdrawing, which can stabilize the transition state and increase the reactivity of the reagent.
Comparación Con Compuestos Similares
(3-(trifluoromethylthio)phenyl)magnesium bromide: Another organometallic reagent used in similar synthetic applications.
(3-(trifluoromethylthio)phenyl)lithium: A more reactive but less stable alternative.
Uniqueness: (3-(trifluoromethylthio)phenyl)zinc bromide is unique in its balance of reactivity and stability. Compared to its magnesium and lithium counterparts, it offers a more controlled reactivity, making it suitable for a wider range of synthetic applications. Its use in THF also provides a stable medium that enhances its shelf life and usability in various reactions.
Propiedades
Fórmula molecular |
C7H4BrF3SZn |
|---|---|
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
bromozinc(1+);trifluoromethylsulfanylbenzene |
InChI |
InChI=1S/C7H4F3S.BrH.Zn/c8-7(9,10)11-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1 |
Clave InChI |
BOGPCCKRVKFSPK-UHFFFAOYSA-M |
SMILES canónico |
C1=C[C-]=CC(=C1)SC(F)(F)F.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


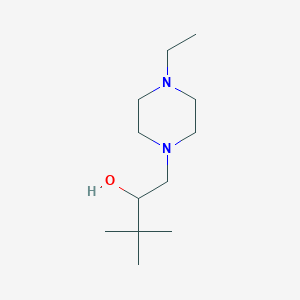

![Spiro[chroman-2,3'-oxetan]-4-ol](/img/structure/B14888545.png)
![1-(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone](/img/structure/B14888547.png)
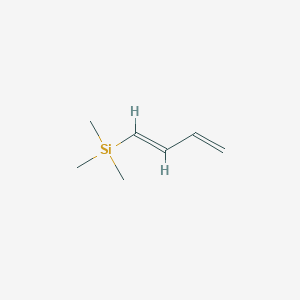
![Methyl 4-(methylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B14888554.png)
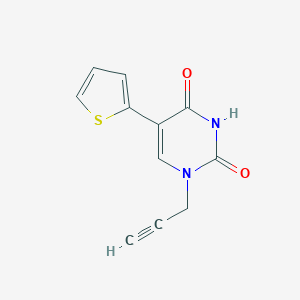
![6-(5-butyl-1H-pyrazol-3-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14888562.png)
